3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid
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Overview
Description
3-((3-(1H-Imidazol-1-yl)phenyl)(hydroxy)methyl)benzoic acid is a compound that features an imidazole ring, a phenyl group, and a benzoic acid moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties . The presence of the imidazole ring in this compound contributes to its potential biological activities and its utility in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(1H-Imidazol-1-yl)phenyl)(hydroxy)methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((3-(1H-Imidazol-1-yl)phenyl)(hydroxy)methyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.
Substitution: The phenyl and benzoic acid moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolones, while substitution reactions can introduce various functional groups onto the phenyl and benzoic acid moieties .
Scientific Research Applications
3-((3-(1H-Imidazol-1-yl)phenyl)(hydroxy)methyl)benzoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-((3-(1H-Imidazol-1-yl)phenyl)(hydroxy)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the stabilization of enzyme-substrate complexes . The compound’s anti-inflammatory and antibacterial effects are attributed to its ability to interfere with key biological pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
3-((3-(1H-Imidazol-1-yl)phenyl)(hydroxy)methyl)benzoic acid is unique due to its combination of an imidazole ring, a phenyl group, and a benzoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various scientific research applications .
Properties
CAS No. |
88941-73-5 |
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Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
3-[hydroxy-(3-imidazol-1-ylphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C17H14N2O3/c20-16(12-3-1-5-14(9-12)17(21)22)13-4-2-6-15(10-13)19-8-7-18-11-19/h1-11,16,20H,(H,21,22) |
InChI Key |
NCIVFSRTQFXADD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(C2=CC(=CC=C2)N3C=CN=C3)O |
Origin of Product |
United States |
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